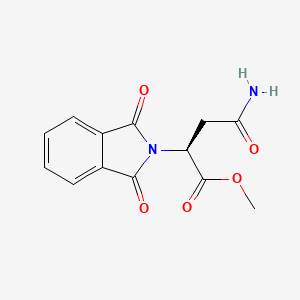
Methyl 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoate is a fluorinated aromatic ester compound
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 4-fluoro-3-methylphenylboronic acid with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This involves the acylation of 4-fluoro-3-methylbenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, strong bases.
Major Products Formed:
Carboxylic acids, alcohols, amines, halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in various chemical processes. Biology: It serves as a building block for the development of bioactive molecules with potential biological activities. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism by which Methyl 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Methyl 4-fluoro-3-methylbenzoate: Similar structure but lacks the additional fluorine atom.
Methyl 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoate: Structural isomer with different positions of fluorine and methyl groups.
Uniqueness: The presence of two fluorine atoms and their positions on the benzene ring confer unique chemical and physical properties to Methyl 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoate, making it distinct from its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c1-9-7-10(3-5-13(9)16)12-8-11(15(18)19-2)4-6-14(12)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTUSPAOOKHRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate](/img/structure/B7963068.png)

![Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate](/img/structure/B7963081.png)


![Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963104.png)
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B7963108.png)

![Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963121.png)


![hydrate methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-carbamimidamidopentanoate hydrochloride](/img/structure/B7963150.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7963158.png)
